molecular formula C9H8Cl2O B13605271 2-(2,5-Dichlorophenyl)propanal

2-(2,5-Dichlorophenyl)propanal

Cat. No.: B13605271
M. Wt: 203.06 g/mol
InChI Key: MUTTYNQNWXZPOZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)propanal is an organic compound with the molecular formula C9H8Cl2O It is a derivative of propanal, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorophenyl)propanal typically involves the Friedel-Crafts acylation reaction. This method uses p-dichlorobenzene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dichlorophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-(2,5-Dichlorophenyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-(2,5-Dichlorophenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: 2-(2,5-Dichlorophenyl)propanoic acid.

    Reduction: 2-(2,5-Dichlorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)propanal involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in organic synthesis and potential pharmaceutical applications .

Comparison with Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane
  • 2-(2,6-Dichlorophenyl)-1H-imidazole-5-carboxylic acid

Comparison: 2-(2,5-Dichlorophenyl)propanal is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)propanal

InChI

InChI=1S/C9H8Cl2O/c1-6(5-12)8-4-7(10)2-3-9(8)11/h2-6H,1H3

InChI Key

MUTTYNQNWXZPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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